molecular formula C14H13FO B6371145 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% CAS No. 1261922-95-5

5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95%

Cat. No. B6371145
CAS RN: 1261922-95-5
M. Wt: 216.25 g/mol
InChI Key: OXWNITLFGHOMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% (4F3MPMP) is a fluorinated phenolic compound that has found use in a variety of scientific applications. It has been shown to have a number of biochemical and physiological effects, and has been studied for its potential uses in laboratory experiments.

Scientific Research Applications

5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals. It has also been used in the synthesis of polymers, including polyurethanes and polyesters. In addition, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has been used as an antioxidant in food products, and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% is not fully understood. However, it is believed that 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% acts as an antioxidant by scavenging free radicals and preventing oxidative damage. In addition, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.
Biochemical and Physiological Effects
5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% can inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs. In addition, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant, anti-microbial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The use of 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% is relatively inexpensive and easy to obtain. It is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments. On the other hand, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has a relatively low solubility in water, making it difficult to use in aqueous systems. In addition, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has a relatively low vapor pressure, making it difficult to use in gas-phase experiments.

Future Directions

There are a number of potential future directions for the use of 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% in scientific research. One potential direction is the development of new pharmaceuticals that utilize the properties of 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% to increase the bioavailability of drugs. Another potential direction is the development of new polymers and materials that incorporate 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% to improve their properties. Finally, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% could be further studied for its potential uses as an antioxidant, anti-inflammatory, and anti-cancer agent.

Synthesis Methods

5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-fluoro-3-methylphenol and 3-methylphenol in the presence of an acid catalyst. This results in the formation of a 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95%-aldehyde intermediate. The second step involves the reduction of the aldehyde to 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% with a reducing agent such as sodium borohydride.

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-5-12(8-13(16)6-9)11-3-4-14(15)10(2)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWNITLFGHOMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683750
Record name 4'-Fluoro-3',5-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261922-95-5
Record name 4'-Fluoro-3',5-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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